(E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one
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Overview
Description
Scientific Research Applications
Broadband Nonlinear Optical Material (E)-1-(4-(dimethylamino)-3-(pyren-1-yl)prop-2-en-1-one (DAPP-1) and its variant DAPP-2, both related to the compound , have been synthesized to explore their suitability as lossless broadband nonlinear refractive materials. Studies using femtosecond Z-scan techniques across a wide spectrum from 600 nm to 1030 nm demonstrated positive third-order nonlinear refractive indices with high linear transmission (>90%). These findings suggest that such pyrene derivatives, through further optimization, have the potential to serve as superior broadband nonlinear refractive materials, highlighting the underappreciated optical nonlinearity in pyrene derivatives (Wu et al., 2017).
Optical Device Applications A chalcone compound related to (E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one exhibited distinct nonlinear absorption behavior under different laser intensities. The compound transitioned from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity. This behavior suggests its potential utility in optical devices like optical limiters, emphasizing the significance of such compounds in developing optical materials with tunable properties (Rahulan et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16(2)12-9-15(18)13-5-7-14(8-6-13)17-10-3-4-11-17/h3-12H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNVOJGOVGGOPS-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821742 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one |
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